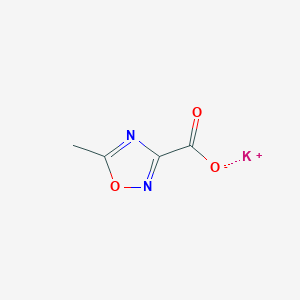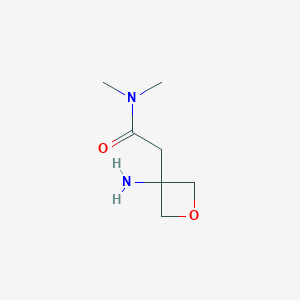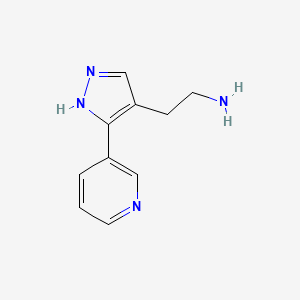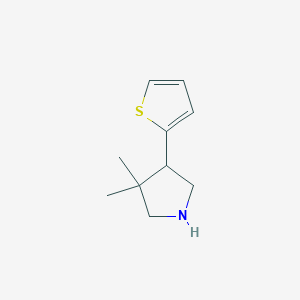
5-甲基-1,2,4-恶二唑-3-羧酸钾
描述
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C4H4N2O3K It is a potassium salt derivative of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid
科学研究应用
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and materials.
作用机制
Mode of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Oxadiazole derivatives are known to be involved in various biological activities, indicating that they may influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . .
生化分析
Biochemical Properties
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial, antifungal, and antiviral properties . The compound can inhibit the activity of certain enzymes, thereby affecting the metabolic pathways within microorganisms. Additionally, it can bind to proteins, altering their structure and function, which can lead to the inhibition of microbial growth.
Cellular Effects
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the immune response, leading to enhanced antiviral activity . It can also interfere with the metabolic processes of cells, leading to reduced energy production and cell growth.
Molecular Mechanism
The molecular mechanism of action of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can lead to the accumulation of substrates and a decrease in the production of necessary metabolites. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of microbial growth and prolonged modulation of gene expression.
Dosage Effects in Animal Models
The effects of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antibacterial and antiviral activity . At higher doses, it can cause toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of microorganisms . The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it can inhibit the synthesis of nucleotides, which are crucial for DNA and RNA synthesis, thereby affecting cell replication and growth.
Transport and Distribution
Within cells and tissues, Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression. Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with potassium hydroxide in an aqueous medium.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.
化学反应分析
Types of Reactions: Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
相似化合物的比较
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
This comprehensive overview provides a detailed understanding of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPGPIMVDHGGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697542 | |
| Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20615-94-5 | |
| Record name | Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)
amine](/img/structure/B1489279.png)


![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
amine](/img/structure/B1489286.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)




![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
